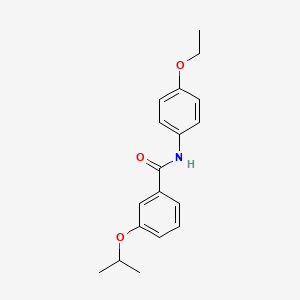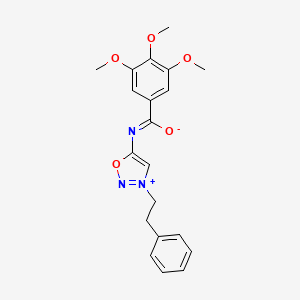![molecular formula C17H18N2O4 B5862858 N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)
N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide, also known as DAPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DAPH is a hydrazide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide involves its ability to scavenge reactive oxygen species and prevent oxidative damage to cells. This compound has been shown to inhibit lipid peroxidation and protect against oxidative stress-induced cell death. Additionally, this compound has been shown to modulate the activity of various enzymes involved in cell signaling and metabolism, including cyclooxygenase-2 and nitric oxide synthase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This compound has been shown to reduce oxidative stress and inflammation in various cell and animal models, as well as improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-tumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide is a valuable compound for laboratory experiments due to its high purity and stability. This compound can be easily synthesized in large quantities and has been shown to have low toxicity in cell and animal models. However, this compound has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.
Orientations Futures
For research on N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide include further investigation of its mechanism of action, as well as its potential applications in various fields. This compound may have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, this compound may have potential as a tool for studying the role of oxidative stress and inflammation in various disease states. Further optimization of the synthesis and formulation of this compound may also be needed to improve its efficacy in vivo.
Méthodes De Synthèse
N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide can be synthesized through various methods, including the reaction between 2,4-dimethylphenol and 3-hydroxybenzohydrazide in the presence of acetic anhydride and pyridine. Other methods involve the reaction between 3-hydroxybenzohydrazide and 2,4-dimethylphenylacetic acid in the presence of thionyl chloride or phosphorus oxychloride. The synthesis of this compound has been optimized for high yield and purity, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In biochemistry, this compound has been used as a tool to study the role of reactive oxygen species in oxidative stress and cellular damage. In pharmacology, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent.
Propriétés
IUPAC Name |
N'-[2-(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-6-7-15(12(2)8-11)23-10-16(21)18-19-17(22)13-4-3-5-14(20)9-13/h3-9,20H,10H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSJYCZPCNGZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5862785.png)
![5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5862788.png)





![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5862812.png)

![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)
![N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5862830.png)
![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)

